molecular formula C9H9ClFNO2 B2707410 Ethyl 4-amino-5-chloro-2-fluorobenzoate CAS No. 2090230-36-5

Ethyl 4-amino-5-chloro-2-fluorobenzoate

Cat. No.: B2707410
CAS No.: 2090230-36-5
M. Wt: 217.62
InChI Key: NKKKJOOWLQOJTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-amino-5-chloro-2-fluorobenzoate is a substituted benzoate ester featuring an ethyl ester group at the carboxylic acid position, with amino (-NH₂), chloro (-Cl), and fluoro (-F) substituents at the 4-, 5-, and 2-positions of the benzene ring, respectively. The amino and halogen substituents suggest applications as a pharmaceutical intermediate or synthetic precursor for bioactive molecules .

Properties

IUPAC Name

ethyl 4-amino-5-chloro-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClFNO2/c1-2-14-9(13)5-3-6(10)8(12)4-7(5)11/h3-4H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKKKJOOWLQOJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1F)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Chemical Reactions Analysis

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

Key structural analogs include:

Compound Name Substituent Positions (Amino, Chloro, Fluoro) Ester Group Key Differences
Ethyl 4-amino-5-chloro-2-fluorobenzoate 4-NH₂, 5-Cl, 2-F Ethyl Reference compound
Mthis compound 4-NH₂, 5-Cl, 2-F Methyl Smaller ester group; lower molecular weight
Ethyl-5-amino-2-chloro-4-fluorobenzoate 5-NH₂, 2-Cl, 4-F Ethyl Altered substituent positions
Ethyl 5-bromo-2-chloro-4-fluorobenzoate 5-Br, 2-Cl, 4-F Ethyl Bromo replaces amino group
Ethyl 5-chloro-4-fluoro-2-hydroxybenzoate 5-Cl, 4-F, 2-OH Ethyl Hydroxy replaces amino group

Notes:

  • Substitution patterns significantly influence electronic properties, steric effects, and intermolecular interactions. For example, the amino group (-NH₂) in the target compound enhances hydrogen-bonding capacity compared to bromo (-Br) or hydroxy (-OH) groups in analogs .

Physicochemical Properties

Predicted Collision Cross Section (CCS) for Methyl Analogs (Mthis compound)
Adduct m/z CCS (Ų)
[M+H]⁺ 204.02222 136.6
[M+Na]⁺ 226.00416 148.8
[M+NH₄]⁺ 221.04876 144.2
[M-H]⁻ 202.00766 137.2

Insights :

  • CCS values correlate with molecular size and adduct formation. The ethyl analog is expected to exhibit higher CCS due to its larger ester group .
  • Sodium adducts ([M+Na]⁺) typically show larger CCS due to ion mobility differences .

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